molecular formula C7H11N3O2 B13582328 methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate

methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate

Cat. No.: B13582328
M. Wt: 169.18 g/mol
InChI Key: XBPOZYLDCLEEEC-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate typically involves the reaction of methyl imidazole-4-carboxylate with 2-aminoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

    Methyl imidazole-4-carboxylate: A precursor in the synthesis of methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate.

    2-Aminoethylamine: Another precursor used in the synthesis.

    Imidazole derivatives:

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 1-(2-aminoethyl)imidazole-4-carboxylate

InChI

InChI=1S/C7H11N3O2/c1-12-7(11)6-4-10(3-2-8)5-9-6/h4-5H,2-3,8H2,1H3

InChI Key

XBPOZYLDCLEEEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=N1)CCN

Origin of Product

United States

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